molecular formula C22H22FN5O2 B11007382 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11007382
M. Wt: 407.4 g/mol
InChI Key: UJOHGJKCDJIHRB-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a quinazolinone ring, which contains a quinazoline ring fused with a ketone group.
    • The compound also contains a benzimidazole moiety, which is a bicyclic heterocycle.
    • The presence of a fluorine atom at position 6 and a methyl group at position 2 on the quinazolinone ring adds further complexity.
  • Overall, this compound exhibits interesting pharmacological properties due to its intricate structure.
  • Preparation Methods

    • Synthetic routes for this compound can vary, but here’s a general outline:
      • One approach involves the condensation of a 2-amino-4-fluorobenzonitrile with 2-methyl-3-oxobutanenitrile to form the quinazolinone ring.
      • The benzimidazole moiety can be synthesized separately and then coupled to the quinazolinone ring.
      • Industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • Reactions:
      • Oxidation: The ketone group in the quinazolinone ring can undergo oxidation.
      • Reduction: Reduction of the nitro group (if present) or other functional groups.
      • Substitution: Halogenation or other substitution reactions.
    • Common reagents and conditions:
      • Oxidation: Potassium permanganate, chromic acid.
      • Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
      • Substitution: Halogens (e.g., bromine, chlorine).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • Chemistry: Used as a building block in the synthesis of more complex molecules.
    • Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
    • Medicine: May have therapeutic applications (requires further research).
    • Industry: Limited industrial applications due to its complexity.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include:

        4-Chloro-7-fluoro-2-methylquinazoline: .

        6-Bromo-3-(2-(4-fluoro-phenyl)-2-oxo-ethyl)-3H-quinazolin-4-one: .

        6-Chloro-3-(2-(4-fluoro-phenyl)-2-oxo-ethyl)-3H-quinazolin-4-one: .

    • Uniqueness lies in the specific substitution pattern and combination of heterocyclic rings.

    Remember that this compound’s full potential awaits further exploration through research and experimentation

    Properties

    Molecular Formula

    C22H22FN5O2

    Molecular Weight

    407.4 g/mol

    IUPAC Name

    2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)acetamide

    InChI

    InChI=1S/C22H22FN5O2/c1-12(2)21-26-18-10-15(6-8-19(18)27(21)4)25-20(29)11-28-13(3)24-17-7-5-14(23)9-16(17)22(28)30/h5-10,12H,11H2,1-4H3,(H,25,29)

    InChI Key

    UJOHGJKCDJIHRB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)N(C(=N4)C(C)C)C

    Origin of Product

    United States

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